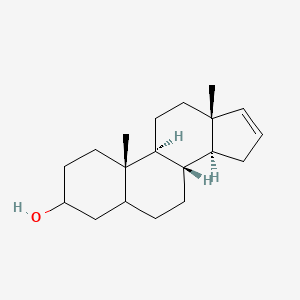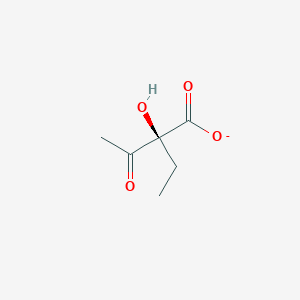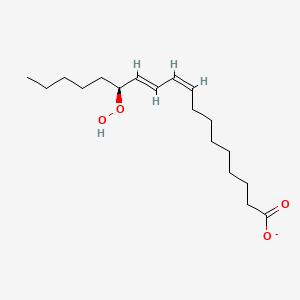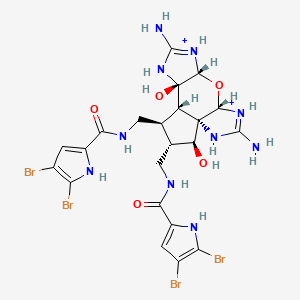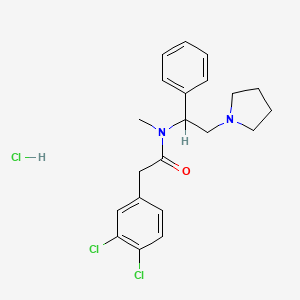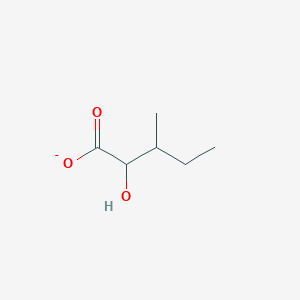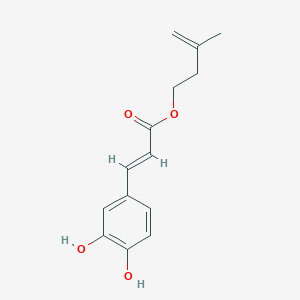
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester is a natural product found in Apis with data available.
Aplicaciones Científicas De Investigación
Polymer Research
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester is related to polythiophene derivatives like poly(3-thiophen-3-yl-acrylic acid methyl ester), which have been investigated for their structural and electronic properties. Such studies propose models for these polymers, derived from quantum chemical calculations, and focus on the polymer linkages and the conformation of side groups, like the acrylic acid methyl ester side groups. These studies are crucial for understanding the electronic properties of polymers and for enhancing their solubility in water (Bertran et al., 2007).
Environmental Toxicity and Degradation
Research has been conducted on the environmental impact of similar compounds, focusing on their fate and aquatic toxicity. For instance, studies on acrylic acid, methyl acrylate, ethyl acrylate, and butyl acrylate have revealed insights into their mobility in soil, bioconcentration potential, biodegradability, and toxicity to aquatic life. These findings are significant for understanding the environmental behavior of related acrylic esters (Staples et al., 2000).
Atmospheric Chemistry
Investigations into the gas-phase reactions of unsaturated esters with Cl atoms offer insights into the atmospheric degradation processes of compounds like acrylate and methacrylate esters. These studies help estimate atmospheric lifetimes and evaluate the environmental impact of these reactions, particularly in terms of photo-oxidants and health implications (Martín Porrero et al., 2010).
Synthesis and Chemical Properties
Studies on the synthesis of compounds such as SMND-309, a derivative of salvianolic acid B, which shares structural similarities with 3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester, offer insights into synthetic methods and key features like the construction of α,β-unsaturated ester (Wu et al., 2017).
Antioxidant Development
The development of new synthetic antioxidants, such as specific phenyl acrylates, demonstrates the potential of related compounds in creating antioxidants with high yields and purity. These studies contribute to understanding the synthesis methods and applications of such compounds in various industries (Guo et al., 2020).
Optical and Structural Properties in Solar Cells
Research into the structural and optical properties of composite polymer/fullerene films, which include materials related to 3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester, is significant for understanding their application in solar cells. These studies assess the crystallinity and efficiency of these materials, crucial for the development of efficient solar energy solutions (Erb et al., 2005).
Propiedades
Nombre del producto |
3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-methylbut-3-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9,15-16H,1,7-8H2,2H3/b6-4+ |
Clave InChI |
APFXJJMDUXKKAG-GQCTYLIASA-N |
SMILES isomérico |
CC(=C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Sinónimos |
3-methyl-3-butenyl caffeate prenyl caffeate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



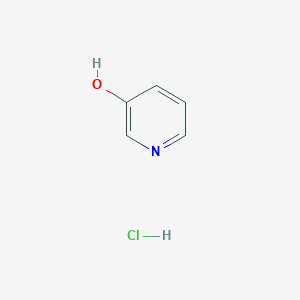
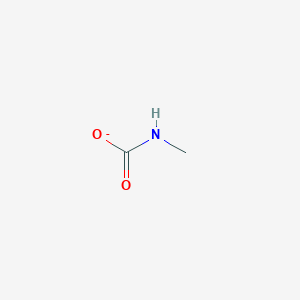
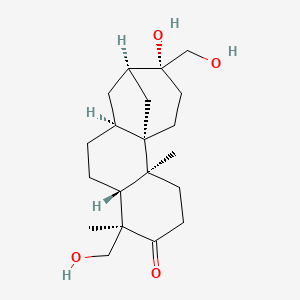
![[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(E,4R)-4-acetamidopent-2-en-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate](/img/structure/B1258558.png)
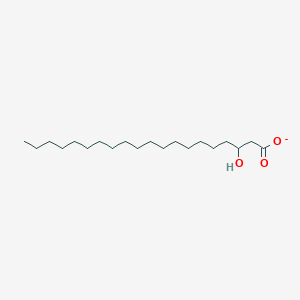
![(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21S,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1258560.png)
![(1R,9R,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1258562.png)
![N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide](/img/structure/B1258564.png)
